molecular formula C8H6FNO B1346480 4-Fluoro-2-(hydroxymethyl)benzonitrile CAS No. 1000339-93-4

4-Fluoro-2-(hydroxymethyl)benzonitrile

Cat. No.: B1346480
CAS No.: 1000339-93-4
M. Wt: 151.14 g/mol
InChI Key: NJSSPVGHLXWQFD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C₈H₆FNO It is a derivative of benzonitrile, where a fluorine atom is substituted at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzonitrile with formaldehyde in the presence of a base to introduce the hydroxymethyl group. Another method includes the use of 4-fluorobenzaldehyde, which is first converted to this compound through a series of reactions involving hydroxylamine hydrochloride and subsequent dehydration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSPVGHLXWQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650502
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-93-4
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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